2-[(2-methylpropyl)sulfanyl]-3,7-diphenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one
Description
2-[(2-methylpropyl)sulfanyl]-3,7-diphenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one is a heterocyclic compound featuring a pyrrolo[3,2-d]pyrimidin-4-one core substituted with a 2-methylpropylsulfanyl group at position 2 and phenyl groups at positions 3 and 5. This scaffold is of significant interest in medicinal chemistry due to its structural similarity to purine derivatives, enabling interactions with biological targets such as kinases and enzymes involved in inflammatory or proliferative pathways . The compound’s sulfanyl and aromatic substituents are hypothesized to modulate solubility, binding affinity, and selectivity toward therapeutic targets.
Properties
IUPAC Name |
2-(2-methylpropylsulfanyl)-3,7-diphenyl-5H-pyrrolo[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3OS/c1-15(2)14-27-22-24-19-18(16-9-5-3-6-10-16)13-23-20(19)21(26)25(22)17-11-7-4-8-12-17/h3-13,15,23H,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFGAQKWSTCJKCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CSC1=NC2=C(C(=O)N1C3=CC=CC=C3)NC=C2C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-methylpropyl)sulfanyl]-3,7-diphenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one typically involves multiple steps, starting with the construction of the pyrrolo[3,2-d]pyrimidin-4-one core[_{{{CITATION{{{2{Discovery of pyrazolo[3,4- d ]pyrimidine and pyrazolo[4,3- e ]1,2,4 .... This can be achieved through a cyclization reaction involving appropriate precursors such as amines and diketones[{{{CITATION{{{2{Discovery of pyrazolo[3,4- d ]pyrimidine and pyrazolo[4,3- e ]1,2,4 .... The phenyl groups are introduced through electrophilic aromatic substitution reactions, while the sulfanyl group is added via nucleophilic substitution reactions[{{{CITATION{{{_2{Discovery of pyrazolo[3,4- d ]pyrimidine and pyrazolo[4,3- e ]1,2,4 ....
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through recrystallization or chromatographic techniques. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Sulfanyl Group Reactivity
The 2-methylpropylsulfanyl substituent (-S-C(CH3)2CH2) is susceptible to oxidation and nucleophilic substitution:
Key Observations :
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Sulfur oxidation is influenced by steric hindrance from the 2-methylpropyl group, favoring sulfoxide formation over sulfones under mild conditions .
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Nucleophilic displacement at the sulfur center is feasible but requires activating groups (e.g., electron-withdrawing substituents) .
Electrophilic Aromatic Substitution (EAS)
The phenyl groups at positions 3 and 7 may undergo EAS reactions, though regioselectivity depends on electronic effects from the fused heterocyclic core:
Structural Insights :
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The electron-withdrawing nature of the pyrimidinone ring reduces the electron density of the phenyl substituents, slowing EAS rates .
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Halogenation reactions may require elevated temperatures or prolonged reaction times .
Ring Functionalization of the Pyrrolo-Pyrimidinone Core
The fused pyrrolo-pyrimidinone system participates in cycloaddition and alkylation reactions:
Cycloaddition Reactions
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Diels-Alder Reactivity : The pyrrole ring may act as a diene in [4+2] cycloadditions with electron-deficient dienophiles (e.g., maleic anhydride) .
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Product Stability : Adducts formed at the pyrrole ring are stabilized by conjugation with the pyrimidinone system .
Alkylation/Deprotonation
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N-Alkylation : The NH group in the pyrrole ring reacts with alkyl halides (e.g., methyl iodide) under basic conditions to form N-alkyl derivatives .
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Deprotonation : Strong bases (e.g., LDA) deprotonate the NH group, enabling further functionalization via organometallic reagents .
Hydrolysis and Ring-Opening Reactions
The pyrimidinone ring undergoes hydrolysis under acidic or basic conditions:
| Condition | Product | Mechanism |
|---|---|---|
| Acidic Hydrolysis | Pyrrolo[3,2-d]pyrimidine-2,4-dione | Cleavage of the lactam ring |
| Basic Hydrolysis | 2-Amino-pyrrole-3-carboxylic acid derivatives | Ring-opening via hydroxide attack |
Experimental Notes :
Cross-Coupling Reactions
The phenyl groups and heterocyclic core may participate in palladium-catalyzed couplings:
| Reaction | Catalyst System | Applicable Positions |
|---|---|---|
| Suzuki-Miyaura | Pd(PPh3)4, K2CO3, DMF/H2O | C-3 and C-7 phenyl rings |
| Buchwald-Hartwig | Pd2(dba)3, Xantphos, Cs2CO3 | N-Alkylation of pyrrole |
Limitations :
Photochemical and Thermal Stability
Scientific Research Applications
Structure and Composition
The molecular formula of the compound is with a molecular weight of approximately 375.49 g/mol. The structure features a pyrrolo[3,2-d]pyrimidine core substituted with a sulfanyl group and phenyl rings, which contribute to its biological activity.
Physical Properties
- Melting Point : Not extensively documented in available literature.
- Solubility : Solubility characteristics are yet to be fully explored but are critical for pharmacological applications.
Anticancer Activity
Research indicates that pyrrolopyrimidine derivatives exhibit significant anticancer properties. Compounds with similar structures have been shown to inhibit various cancer cell lines by targeting specific kinases involved in cell proliferation and survival.
- Case Study : A study on related pyrrolopyrimidine compounds demonstrated their effectiveness against breast cancer cells by inducing apoptosis and cell cycle arrest.
Antimicrobial Properties
Pyrrolopyrimidines have also been investigated for their antimicrobial activity. The presence of the sulfanyl group enhances their interaction with microbial enzymes, potentially leading to effective treatments against resistant strains.
- Case Study : Related compounds were tested against Staphylococcus aureus and exhibited promising results, suggesting that modifications to the sulfanyl group could enhance efficacy.
Enzyme Inhibition
The compound may act as an inhibitor for various enzymes such as kinases or phosphodiesterases. This inhibition can modulate signaling pathways relevant to diseases like cancer and inflammation.
- Case Study : Similar structures have been shown to inhibit protein kinases involved in cancer progression, highlighting the potential for this compound in targeted therapies.
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its specific biological targets and pathways. Potential molecular targets could include enzymes or receptors that interact with the pyrrolo[3,2-d]pyrimidin-4-one core or the phenyl groups. The exact mechanism would need to be elucidated through experimental studies.
Comparison with Similar Compounds
3-(2-Methylpropyl)-5-phenyl-2-sulfanylidene-1H-thieno[2,3-d]pyrimidin-4-one (CAS 731827-12-6)
- Substituents: 2-methylpropylsulfanyl group at position 3, phenyl at position 5, and a thieno-fused ring.
- The thieno-fused ring may enhance π-π stacking interactions compared to the pyrrolo core .
2-{[(2-Chloro-4-fluorophenyl)methyl]sulfanyl}-3-cyclopropyl-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one (CAS 2034589-00-7)
- Substituents : Chloro-fluorophenylmethylsulfanyl at position 2, cyclopropyl at position 3.
- Activity : The electron-withdrawing chloro-fluoro group may improve metabolic stability and binding to hydrophobic enzyme pockets. Cyclopropyl substitution could reduce steric hindrance compared to bulkier aryl groups .
Analogues with Related Heterocyclic Cores
Benzothieno[3,2-d]pyrimidin-4-one Derivatives (e.g., Compound 9 from )
- Substituents : 2,4-difluorophenylsulfanyl group at position 2.
- Activity: Inhibits COX-2 (IC50 ~50 nM) and suppresses PGE2/IL-8 production in keratinocytes. The benzothieno core enhances planarity, improving intercalation with DNA or enzyme active sites .
- Key Difference : The fused benzene-thiophene system increases rigidity, which may limit conformational flexibility required for binding to certain targets.
2-(4-tert-Butyl-phenyl)-3H-benzo[4,5]thieno[3,2-d]pyrimidin-4-one (Compound 62 from )
- Substituents : 4-tert-butylphenyl at position 2.
- Activity : Potent TNKS1/2 inhibitor (IC50 = 21–29 nM) with high selectivity over other PARPs. The tert-butyl group enhances hydrophobic interactions in the enzyme’s active site .
- Key Difference : Bulky tert-butyl substituent improves potency but may reduce solubility.
Pharmacological and Physicochemical Properties
Activity Profile Comparison
Substituent Effects on Activity
- Sulfanyl Groups: The 2-methylpropylsulfanyl moiety in the target compound may mimic cysteine residues in enzyme active sites, enabling covalent or non-covalent interactions .
- Aromatic Substitutions : 3,7-Diphenyl groups likely enhance π-π interactions with aromatic residues in target proteins, similar to the tert-butylphenyl group in Compound 62 .
Biological Activity
The compound 2-[(2-methylpropyl)sulfanyl]-3,7-diphenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one (CAS No. 1251629-20-5) is a pyrrolopyrimidine derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, including enzyme inhibition, antimicrobial activity, and its interactions with biological targets.
Chemical Structure and Properties
The molecular formula of the compound is , with a molar mass of 314.45 g/mol. Its structure features a pyrrolopyrimidine core substituted with a sulfanyl group and two phenyl rings, which may contribute to its biological activity.
Antimicrobial Activity
Research has indicated that pyrrolopyrimidine derivatives exhibit notable antimicrobial properties. A study evaluating various derivatives showed that compounds similar to this compound demonstrated significant antibacterial effects against Gram-positive and Gram-negative bacteria. The mechanism of action is hypothesized to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .
Enzyme Inhibition
The compound has been tested for its ability to inhibit key enzymes involved in various biological processes:
- Dihydroorotate Dehydrogenase (DHODH) : Inhibitors of DHODH are of particular interest due to their role in pyrimidine biosynthesis and potential applications in treating autoimmune diseases and cancers. Preliminary studies suggest that this compound may exhibit inhibitory activity against DHODH, although further investigation is required to quantify this effect and elucidate the mechanism .
- Acetylcholinesterase (AChE) : Compounds with a similar scaffold have been evaluated for their AChE inhibitory potential. Given the importance of AChE in neurotransmission, this activity could indicate potential applications in treating neurodegenerative disorders such as Alzheimer's disease .
Case Studies
- In Vitro Studies : A series of in vitro assays were conducted to evaluate the biological activity of related pyrrolopyrimidine compounds. These studies revealed that certain derivatives exhibited IC50 values in the low micromolar range against various bacterial strains and showed promising enzyme inhibition profiles .
- Docking Studies : Molecular docking simulations have been employed to predict the binding affinity of this compound to target enzymes like DHODH and AChE. These studies suggest favorable interactions with key amino acid residues in the active sites of these enzymes, supporting the hypothesis of its inhibitory potential .
Data Table: Summary of Biological Activities
Q & A
Basic: What synthetic methodologies are recommended for preparing pyrrolo[3,2-d]pyrimidin-4-one derivatives?
Answer:
A multi-step approach is typically employed:
Core formation : Condensation of substituted phenylacetonitriles with thiourea derivatives under basic conditions to form the pyrrolo-pyrimidine core.
Sulfanyl introduction : Alkylation using 2-methylpropylthiol in the presence of a base (e.g., NaH) at 60–80°C.
Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol.
- Key reference : Similar protocols for ethyl 3-(4-chlorophenyl)-pyrrolo-pyrimidine derivatives emphasize palladium-catalyzed coupling for aryl group introduction .
Advanced: How can conflicting NMR data for pyrrolo[3,2-d]pyrimidin-4-one derivatives be resolved?
Answer:
Discrepancies in proton/carbon assignments often arise due to tautomerism or conformational flexibility.
- 2D NMR : Use HSQC and HMBC to confirm connectivity (e.g., distinguishing C-3 vs. C-7 phenyl groups).
- X-ray crystallography : Resolve ambiguities via single-crystal analysis, as demonstrated for ethyl 3-(4-chlorophenyl)-pyrrolo-pyrimidine (space group P2₁/c, R factor = 0.054) .
- Dynamic NMR : Assess rotational barriers of the 2-methylpropylsulfanyl group at variable temperatures .
Basic: What analytical techniques are critical for characterizing this compound?
Answer:
Advanced: How to design stability studies under varying pH and temperature conditions?
Answer:
- Accelerated degradation : Expose the compound to buffers (pH 1–13) at 40–60°C for 24–72 hours. Monitor degradation via HPLC.
- Split-plot design : Randomize pH levels (main plot) and temperatures (subplot) with 4 replicates, as applied in environmental stress studies .
- Degradation products : Identify via LC-MS/MS; compare fragmentation patterns with synthetic standards .
Advanced: What in vitro models are suitable for preliminary bioactivity screening?
Answer:
- Kinase inhibition assays : Prioritize kinases with ATP-binding pockets (e.g., CDK2, EGFR) due to structural similarity to purine analogs.
- Cellular cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 determination.
- Reference : Antioxidant activity protocols for phenolic compounds (e.g., DPPH radical scavenging) can be adapted for redox-active moieties .
Basic: What are common synthetic impurities, and how are they mitigated?
Answer:
Advanced: How to optimize reaction yield using design of experiments (DoE)?
Answer:
- Factors : Catalyst loading (Pd(OAc)2), temperature, solvent polarity.
- Response surface methodology (RSM) : Central composite design with 3 levels per factor.
- Example : A 15-run DoE for ethyl pyrrolo-pyrimidine synthesis achieved 82% yield (vs. 60% baseline) .
Advanced: How to assess environmental persistence and biodegradation?
Answer:
- OECD 301F test : Measure aerobic biodegradation in activated sludge over 28 days.
- Photolysis studies : Expose to UV light (λ = 254 nm) in aqueous solution; monitor by LC-MS.
- Ecotoxicity : Daphnia magna acute toxicity (48h EC50) and algae growth inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
